
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide: is a chemical compound with the molecular formula C21-H24-N2-O2-S and a molecular weight of 368.53 This compound is known for its complex structure, which includes a thiazocine ring system fused with two benzene rings and a diethylaminopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide typically involves the following steps:
Formation of the Thiazocine Ring: The initial step involves the formation of the thiazocine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as benzene derivatives and sulfur-containing reagents.
Introduction of the Diethylaminopropyl Side Chain: The diethylaminopropyl side chain is introduced through a substitution reaction. This step requires the use of diethylamine and a suitable alkylating agent.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazocine ring to introduce the dioxide functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the thiazocine ring or the side chain.
Substitution: The diethylaminopropyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5H-Dibenzo(b,g)(1,4)thiazocine: Lacks the diethylaminopropyl side chain and dioxide functionality.
6,7-Dihydro-5-(3-aminopropyl)-5H-dibenzo(b,g)(1,4)thiazocine: Similar structure but with an aminopropyl side chain instead of diethylaminopropyl.
5H-Dibenzo(b,g)(1,4)thiazocine, 12,12-dioxide: Lacks the diethylaminopropyl side chain.
Uniqueness
The uniqueness of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide lies in its specific combination of structural features, including the thiazocine ring, diethylaminopropyl side chain, and dioxide functionality. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
73927-77-2 |
|---|---|
分子式 |
C21H28N2O2S |
分子量 |
372.5 g/mol |
IUPAC名 |
3-(5,5-dioxo-11,12-dihydrobenzo[b][1,6]benzothiazocin-10-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-3-22(4-2)15-9-16-23-17-14-18-10-5-7-12-20(18)26(24,25)21-13-8-6-11-19(21)23/h5-8,10-13H,3-4,9,14-17H2,1-2H3 |
InChIキー |
KXLPAYHMHHRMKJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1CCC2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




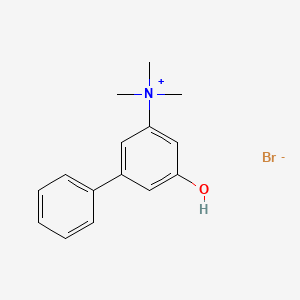
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)


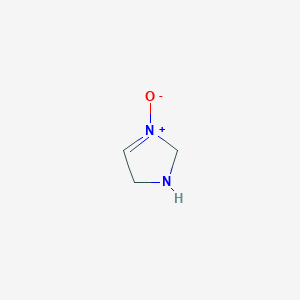
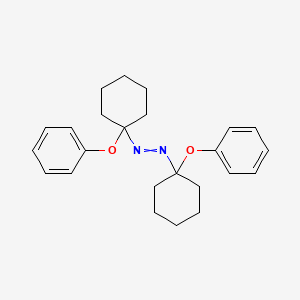
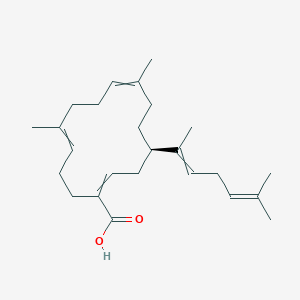
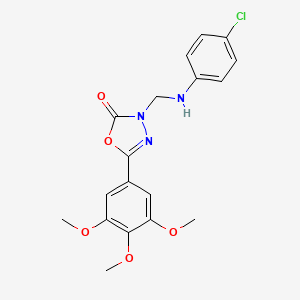
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
